Hemolytic and Cytotoxic Selectivity: Thanatin vs. Protegrin-1, Tachyplesin-1, Polyphemusin-1, Gomesin, Arenicin-3
Among six structurally characterized β-hairpin AMPs evaluated under identical assay conditions, thanatin exhibited the lowest hemolytic activity (1.3 ± 0.4% at 300 μg/mL) and the most favorable cytotoxicity profile against both HepG2 and HEK293 cell lines (>300 μg/mL at both 1% and 10% FBS). In contrast, protegrin-1 caused 64.8 ± 3.5% hemolysis at the same concentration and displayed cytotoxicity as low as 31.4 ± 2.0 μg/mL (HepG2, 1% FBS) [1]. Tachyplesin-1 and polyphemusin-1 showed intermediate hemolysis (27.8% and 29.6%, respectively) but substantial cytotoxicity (65.7 and 36.5 μg/mL in HepG2 at 1% FBS) [1]. The therapeutic index (TI) calculated as the ratio of average toxicity to median MIC across all tested strains was 3 for thanatin, compared to 19 for protegrin-1, 335 for tachyplesin-1, and 46 for polyphemusin-1; the low TI of thanatin reflects extremely low toxicity rather than reduced potency [1]. This differential selectivity is critical because it demonstrates that thanatin's antimicrobial activity is mechanistically decoupled from mammalian membrane disruption—unlike other β-hairpin AMPs where antimicrobial and hemolytic activities both correlate with amphipathicity [1].
| Evidence Dimension | Hemolytic activity and mammalian cytotoxicity |
|---|---|
| Target Compound Data | Thanatin: hemolysis 1.3 ± 0.4% at 300 μg/mL; HepG2 IC50 >300 μg/mL (1% FBS); HEK293 IC50 >300 μg/mL (1% FBS); Therapeutic Index (TI) = 3; Plasma protein binding (PPB) = 92% |
| Comparator Or Baseline | Protegrin-1: hemolysis 64.8 ± 3.5% at 300 μg/mL; HepG2 IC50 31.4 ± 2.0 μg/mL (1% FBS); HEK293 IC50 19.6 ± 1.2 μg/mL (1% FBS); TI = 19; PPB = 89%. Tachyplesin-1: hemolysis 27.8 ± 3.9%; HepG2 IC50 65.7 ± 1.5 μg/mL; TI = 335. Polyphemusin-1: hemolysis 29.6 ± 2.4%; HepG2 IC50 36.5 ± 8.6 μg/mL; TI = 46. Gomesin: hemolysis 4.4 ± 0.1%; HepG2 IC50 162.4 ± 1.1 μg/mL; TI = 6. Arenicin-3: hemolysis 4.4 ± 1.1%; HepG2 IC50 95.2 ± 4.1 μg/mL; TI = 17 |
| Quantified Difference | Thanatin hemolysis is ~50-fold lower than protegrin-1 (1.3% vs. 64.8%). Thanatin cytotoxicity exceeds the highest tested concentration (>300 μg/mL) for both HepG2 and HEK293, whereas protegrin-1 shows cytotoxicity at 31.4–96.1 μg/mL—a >9.6-fold difference in selectivity. |
| Conditions | Hemolysis: human erythrocytes, 300 μg/mL peptide, 1 h incubation. Cytotoxicity: HepG2 and HEK293 cells, 1% and 10% FBS, 48 h incubation. All assays performed in parallel across six β-hairpin peptides. |
Why This Matters
Procurement decisions for in vivo or cell-based studies require AMPs with minimal off-target mammalian toxicity; thanatin's >9.6-fold selectivity advantage over protegrin-1 directly translates to a wider experimental window and lower risk of confounding cytotoxicity in host-cell assays.
- [1] Edwards IA, Elliott AG, Kavanagh AM, Zuegg J, Blaskovich MAT, Cooper MA. Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides. ACS Infect Dis. 2016;2(6):442-450. Table 5. DOI: 10.1021/acsinfecdis.6b00045 View Source
